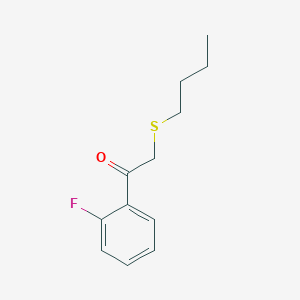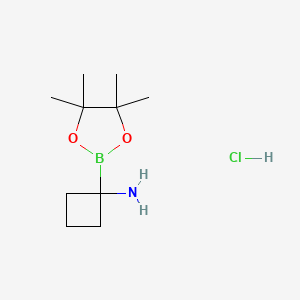
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C10H20BNO2·HCl. It is known for its unique structure, which includes a cyclobutane ring and a dioxaborolane moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
準備方法
The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Cyclobutanation: The cyclobutane ring is introduced through a cycloaddition reaction, which can be catalyzed by various transition metals.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.
Hydrolysis: The dioxaborolane moiety can be hydrolyzed to form boronic acids.
Common reagents used in these reactions include palladium catalysts, transition metals, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies.
作用機序
The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets through its boron and amine groups. The boron atom can form reversible covalent bonds with various biomolecules, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride can be compared with other boron-containing compounds, such as:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar dioxaborolane moiety but differs in its aromatic structure.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid: This compound contains a pyrazole ring and a piperidine moiety, making it structurally distinct.
The uniqueness of this compound lies in its cyclobutane ring and the specific arrangement of its functional groups, which confer unique reactivity and applications.
特性
分子式 |
C10H21BClNO2 |
|---|---|
分子量 |
233.54 g/mol |
IUPAC名 |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H20BNO2.ClH/c1-8(2)9(3,4)14-11(13-8)10(12)6-5-7-10;/h5-7,12H2,1-4H3;1H |
InChIキー |
NODADTYZFOBGCU-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CCC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


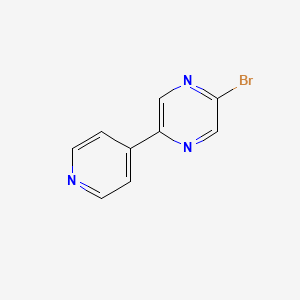
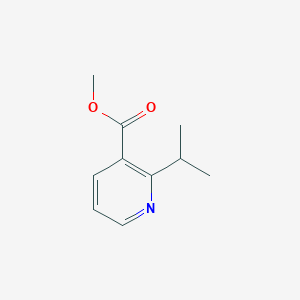

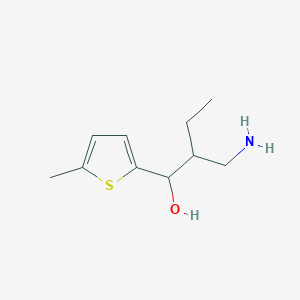


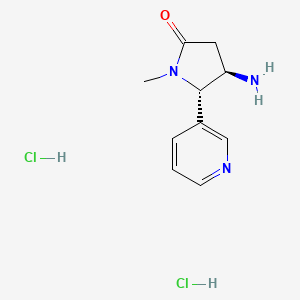
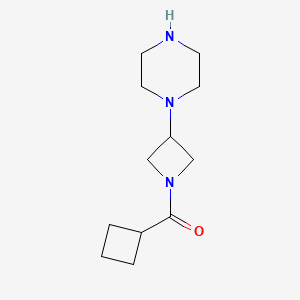
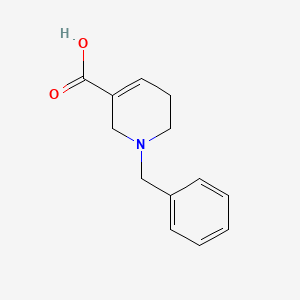
![3-((1h-Benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B13638123.png)

